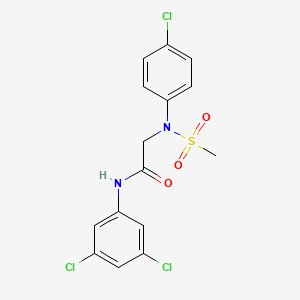
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) from the pituitary gland. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various conditions such as growth hormone deficiency, muscle wasting, and osteoporosis.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to increase GH and insulin-like growth factor 1 (IGF-1) levels in both healthy and elderly individuals. This makes it a potential treatment for conditions such as growth hormone deficiency, muscle wasting, and osteoporosis. N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in improving cognitive function, reducing inflammation, and increasing bone density.
Mechanism of Action
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of GH from the pituitary gland. It does this by binding to the ghrelin receptor, which is located on the surface of cells in the hypothalamus. This binding activates a signaling pathway that leads to the release of GH from the pituitary gland. N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide also increases the production of IGF-1, which is a downstream mediator of GH.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide are primarily related to its ability to increase GH and IGF-1 levels. This can lead to increased muscle mass, improved bone density, and reduced body fat. N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to improve sleep quality and cognitive function in elderly individuals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its ability to stimulate the release of GH without the need for exogenous administration of the hormone. This makes it a useful tool for studying the effects of GH on various physiological processes. However, one limitation of using N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is that it can be expensive and difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of age-related conditions such as sarcopenia and osteoporosis. Another area of interest is its potential use in improving cognitive function in individuals with neurodegenerative diseases such as Alzheimer's. Additionally, there is interest in developing more potent and selective ghrelin receptor agonists that could have even greater therapeutic potential than N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Synthesis Methods
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,5-dichloroaniline to form the intermediate 4-chloro-N-(3,5-dichlorophenyl)nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with methylsulfonyl chloride to form the final product, N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(14-4-2-10(16)3-5-14)9-15(21)19-13-7-11(17)6-12(18)8-13/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBOLBWGYSQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

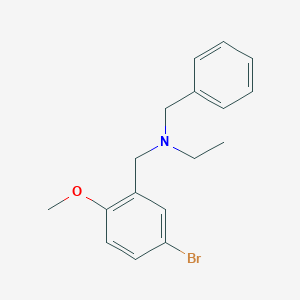
![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
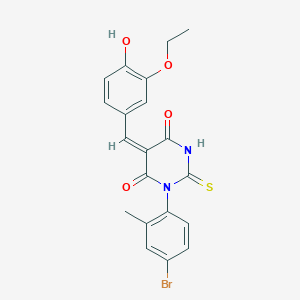
![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)
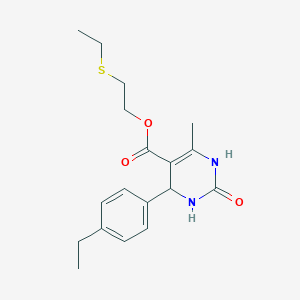
![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)
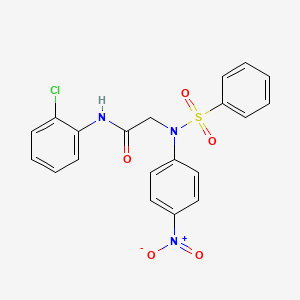
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
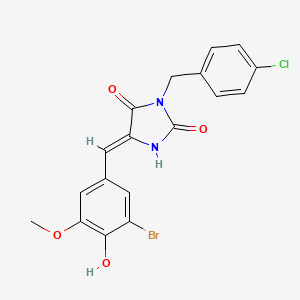
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)